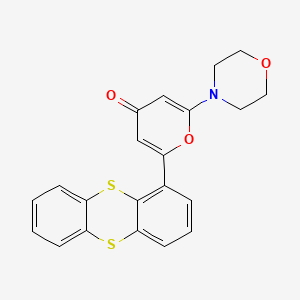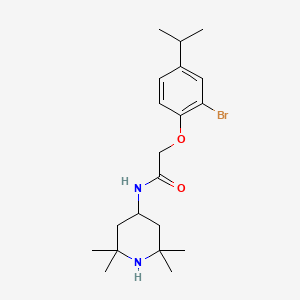
VU0134992
描述
VU 0134992 是一种化学化合物,以其作为内向整流钾通道 Kir4.1 的选择性阻滞剂而闻名。 这种化合物由于其在调节钾通道方面的特异性和有效性而在科学研究中引起了广泛关注,钾通道对于各种生理过程至关重要 .
科学研究应用
VU 0134992 在科学研究中具有广泛的应用:
化学: 用作研究钾通道性质和功能的工具。
生物学: 有助于了解钾通道在细胞生理学中的作用。
医学: 在与钾通道功能障碍相关的疾病(如癫痫和心律失常)中具有潜在的治疗应用。
作用机制
VU 0134992 通过选择性阻断 Kir4.1 钾通道发挥作用。该通道参与维持静息膜电位和调节细胞中的钾离子流动。通过抑制 Kir4.1,VU 0134992 可以调节细胞兴奋性和离子稳态。 该化合物与通道的孔区结合,阻止钾离子通过 .
准备方法
合成路线和反应条件
VU 0134992 的合成涉及多个步骤,从市售前体开始。关键步骤通常包括:
核心结构的形成: 这涉及通过一系列缩合和环化反应构建中心支架。
官能化: 引入对化合物活性至关重要的官能团。这可能涉及卤化、烷基化或酰化反应。
纯化: 最终产物采用重结晶或色谱等技术进行纯化,以达到所需的纯度。
工业生产方法
虽然 VU 0134992 的具体工业生产方法没有广泛记录,但一般方法将涉及扩大实验室合成过程。这包括优化大批量的反应条件,确保一致的质量,并实施高效的纯化技术。
化学反应分析
反应类型
VU 0134992 可以进行各种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢,通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 添加氢或去除氧气,通常使用锂铝氢化物或硼氢化钠等还原剂。
取代: 用另一种官能团取代一种官能团,这可以使用亲核试剂或亲电试剂来实现。
常用试剂和条件
氧化: 高锰酸钾,过氧化氢。
还原: 锂铝氢化物,硼氢化钠。
取代: 卤化试剂,烷基化试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物。
相似化合物的比较
类似化合物
VU 0240551: 另一种 Kir4.1 阻滞剂,具有不同的选择性和效力。
ML133: Kir2.1 通道的阻滞剂,用于比较研究。
Tertiapin-Q: Kir1.1 和 Kir3.1 通道的肽抑制剂。
独特性
VU 0134992 由于其对 Kir4.1 通道的高度选择性,而优于其他钾通道。 这种特异性使其成为研究 Kir4.1 的生理和病理作用的宝贵工具,而不影响其他钾通道 .
属性
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BrN2O2/c1-13(2)14-7-8-17(16(21)9-14)25-12-18(24)22-15-10-19(3,4)23-20(5,6)11-15/h7-9,13,15,23H,10-12H2,1-6H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTDLWFVHQYRDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of VU0134992?
A: this compound inhibits Kir4.1 channels by physically blocking the channel pore. [, , ] This blockage prevents potassium ions from flowing through the channel, disrupting the normal electrical activity of the cell. Specifically, this compound interacts with glutamate 158 and isoleucine 159, two critical residues lining the Kir4.1 channel pore. []
Q2: How does inhibiting Kir4.1 with this compound affect renal function?
A: Kir4.1 channels play a crucial role in potassium recycling and maintaining the negative membrane potential in renal cells, which is essential for sodium reabsorption. Inhibition of Kir4.1 by this compound disrupts this process, leading to decreased sodium reabsorption and consequently, diuresis (increased urine production), natriuresis (increased sodium excretion), and kaliuresis (increased potassium excretion). [, ]
Q3: What is the significance of this compound's effect on Kir4.1/5.1 heteromeric channels?
A: While this compound shows greater selectivity for Kir4.1 homomers, its ability to inhibit Kir4.1/5.1 heteromers is noteworthy. These heteromers are predominantly expressed in the distal convoluted tubule of the kidney and are involved in potassium sensing, blood pressure regulation, and sodium reabsorption via the sodium-chloride cotransporter NCC. [] Inhibition of Kir4.1/5.1 presents a potential therapeutic avenue for managing edema and hypertension. [, , ]
Q4: What are the implications of this compound for future research?
A: this compound represents a valuable tool compound for further investigating the physiological roles of Kir4.1 channels, particularly in the context of renal function and blood pressure control. Its diuretic, natriuretic, and kaliuretic effects suggest potential therapeutic applications for managing hypertension and edema, particularly in cases where loop diuretic resistance has developed. [, ] Furthermore, its selectivity profile and known mechanism of action provide a foundation for developing more potent and specific Kir4.1 inhibitors. []
- Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound.
- Contribution of inwardly rectifying K+ channel 4.1 of supraoptic astrocytes to the regulation of vasopressin neuronal activity by hypotonicity.
- Development of Distal Nephron Diuretics Targeting Heteromeric Kir4.1/5.1 Potassium Channels.
- Next-generation inward rectifier potassium channel modulators: Discovery and molecular pharmacology.
- Role of Basolateral Kir4.1/Kir5.1 Channel in the Regulation of Electrolyte Balance and ENaC Activity in the Cortical Collecting Duct.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



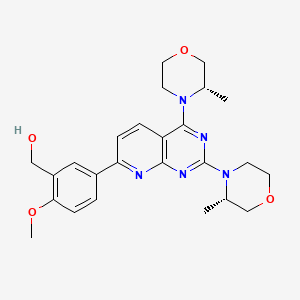
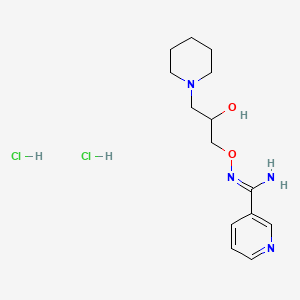
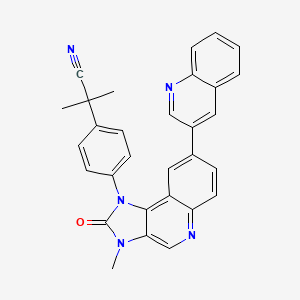


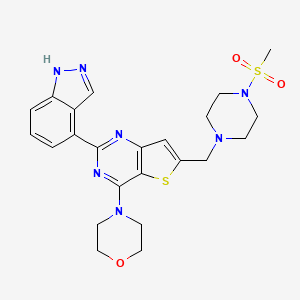
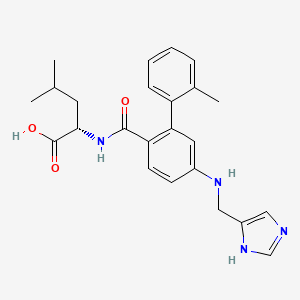


![Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one](/img/structure/B1683985.png)
![[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol](/img/structure/B1683987.png)
